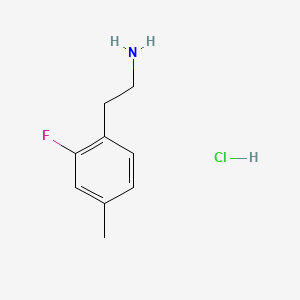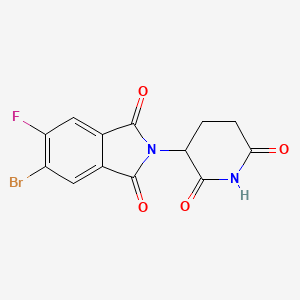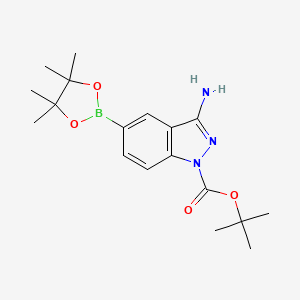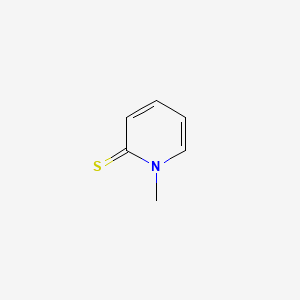
methyl 7-bromo-4-oxo-4H-chromene-2-carboxylate
Vue d'ensemble
Description
Methyl 7-bromo-4-oxo-4H-chromene-2-carboxylate, also known as 7-bromo-4-oxo-4H-chromene-2-carboxylic acid methyl ester, is an organic compound belonging to the chromene family. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. It has been used in a variety of scientific applications, including synthesis methods, chemical reactions, and drug discovery.
Applications De Recherche Scientifique
Receptor Studies and Ligand Binding
Methyl 7-bromo-4-oxo-4H-chromene-2-carboxylate has been instrumental in studies involving G protein-coupled receptors (GPCRs), particularly GPR35. For example, a derivative of this compound, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, was used to create a potent and selective GPR35 agonist. This derivative, labeled as [(3)H]PSB-13253, was utilized in radioligand binding assays to study the binding kinetics and affinity of ligands to GPR35 in human cell membranes. This research aids in understanding the molecular interactions and potential therapeutic targets for diseases related to GPR35 (Thimm et al., 2013).
Synthetic Chemistry and Material Science
The compound has been employed in synthetic chemistry, particularly in the development of new materials and organic compounds. For instance, a synthetic route was devised to create methyl 4-hydroxy-2-(trifluoromethyl)-4H-chromenes-3-carboxylate derivatives from similar building blocks. These derivatives were then converted into multifunctional benzoxepins through a series of chemical reactions, demonstrating the compound's utility in creating structurally diverse and functionalized organic materials (Wen et al., 2012).
Pharmacology and Drug Design
The compound's derivatives have been used in pharmacological studies to design novel drug candidates. For example, the synthesis of selenophene-containing polycyclic heterocycles, including a derivative of this compound, demonstrated cytotoxic activity against human lung carcinoma cells, indicating potential applications in cancer therapy (Vasiļjeva et al., 2021).
Antibacterial and Antifungal Research
Derivatives of this compound have shown promising results in antibacterial and antifungal research. Studies have synthesized novel compounds using this chemical structure, which displayed significant activity against various bacterial and fungal strains, highlighting its potential in developing new antimicrobial agents (Battula et al., 2017).
Propriétés
IUPAC Name |
methyl 7-bromo-4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO4/c1-15-11(14)10-5-8(13)7-3-2-6(12)4-9(7)16-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIBMQPUGADWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6604479.png)

![N-methyl-N-[4-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]phenyl]thiophene-2-sulfonamide;hydrochloride](/img/structure/B6604496.png)
![N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine](/img/structure/B6604500.png)




![1-[(2,6-Dichlorophenyl)methyl]imidazole;hydrochloride](/img/structure/B6604528.png)
![ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate](/img/structure/B6604540.png)

![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B6604569.png)

